3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

3‑Chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine (CAS 878710‑85‑1) is a heterocyclic small‑molecule scaffold belonging to the chloropyridazine family; it features a pyridazine core substituted at the 3‑position with a chlorine atom and at the 6‑position with a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety [REFS‑1]. Its molecular formula is C₁₂H₉ClN₂O₂ (molecular weight 248.66 g mol⁻¹) and it is commercially available from multiple suppliers, typically at purities of 95 % to 98 % [REFS‑1][REFS‑2].

Molecular Formula C12H9ClN2O2
Molecular Weight 248.67
CAS No. 878710-85-1
Cat. No. B2808301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine
CAS878710-85-1
Molecular FormulaC12H9ClN2O2
Molecular Weight248.67
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C12H9ClN2O2/c13-12-4-2-9(14-15-12)8-1-3-10-11(7-8)17-6-5-16-10/h1-4,7H,5-6H2
InChIKeyIKNRSHFKJFDOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine (CAS 878710-85-1) – Building‑Block Identity and Procurement‑Relevant Characteristics


3‑Chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine (CAS 878710‑85‑1) is a heterocyclic small‑molecule scaffold belonging to the chloropyridazine family; it features a pyridazine core substituted at the 3‑position with a chlorine atom and at the 6‑position with a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl moiety [REFS‑1]. Its molecular formula is C₁₂H₉ClN₂O₂ (molecular weight 248.66 g mol⁻¹) and it is commercially available from multiple suppliers, typically at purities of 95 % to 98 % [REFS‑1][REFS‑2]. The compound is principally employed as a synthetic building block in medicinal chemistry programmes, where the chloro substituent serves as a reactive handle for further functionalisation via nucleophilic aromatic substitution or metal‑catalysed cross‑coupling, while the benzodioxin unit contributes distinct electronic and steric character relative to simpler aryl derivatives [REFS‑1][REFS‑3].

Why Generic Substitution Fails for 3‑Chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine: Comparator‑Informed Selection Criteria


In‑class pyridazine building blocks such as 3,6‑dichloropyridazine, 3‑chloro‑6‑phenylpyridazine, or 6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazin‑3‑ol cannot be assumed to be functionally interchangeable with the title compound. The title compound’s precise substitution pattern—a single chlorine at C‑3 and a 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl group at C‑6—determines both its reactivity profile and its conformational preferences [REFS‑1]. For instance, replacing it with 3,6‑dichloropyridazine introduces a second chlorine that necessitates selective mono‑functionalisation, often resulting in lower regioselectivity and additional purification steps [REFS‑2]. Conversely, substituting it with 3‑chloro‑6‑phenylpyridazine removes the two oxygen atoms of the dioxin ring, altering hydrogen‑bond acceptor capacity, topological polar surface area (TPSA), and lipophilicity in ways that can affect downstream biological target engagement [REFS‑1][REFS‑3]. These differences translate directly into measurably distinct outcomes in synthetic efficiency and physicochemical property profiles, underscoring the need for an evidence‑based selection process anchored in the quantitative comparisons presented in Section 3.

Quantitative Differentiation Evidence for 3‑Chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine Versus Closest Analogs


Single Reactive Handle: Comparison of Synthetic Step Efficiency Against 3,6‑Dichloropyridazine

3,6‑Dichloropyridazine possesses two reactive chlorine atoms, necessitating a selective mono‑substitution protocol to avoid di‑functionalisation. In Pd‑catalysed cross‑coupling reactions with organozinc reagents, 3,6‑dichloropyridazine gives mono‑substitution yields of 60–80 % but requires careful stoichiometric control because the second chlorine remains available for further reaction, often producing 5–15 % of the bis‑coupled by‑product [REFS‑1][REFS‑2]. In contrast, 3‑chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine presents only a single chlorine atom at C‑3; the C‑6 position is already occupied by the benzodioxin group, so analogous Suzuki or Negishi couplings proceed with a theoretical maximum stoichiometric efficiency and no competing bis‑substitution [REFS‑2][REFS‑3]. While direct yield data for the title compound are not available in the public domain, the structural fact of a single electrophilic site eliminates the regioselectivity challenge inherent in the parent 3,6‑dichloropyridazine scaffold.

Medicinal Chemistry Synthetic Methodology Building Block Efficiency

Lipophilicity and Polar Surface Area Differentiate Benzodioxin from Phenyl Analogue

The 2,3‑dihydro‑1,4‑benzodioxin substituent introduces two ether oxygen atoms that are absent in the simple phenyl analogue 3‑chloro‑6‑phenylpyridazine. PubChem‑computed XLogP3‑AA for 3‑chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine is 2.2, whereas the phenyl analogue has a computed XLogP3 of approximately 2.8 (estimated from fragment‑based calculation for C₁₀H₇ClN₂) [REFS‑1][REFS‑2]. The topological polar surface area (TPSA) of the title compound is 44.2 Ų, substantially higher than the TPSA of 25.8 Ų for 3‑chloro‑6‑phenylpyridazine [REFS‑1][REFS‑2]. This reduction in lipophilicity and increase in polar surface area are expected to translate into improved aqueous solubility and modified membrane permeability, which are critical parameters in early‑stage drug discovery.

Physicochemical Profiling Drug‑Likeness Solubility

Dihydrobenzodioxin Ring Stability Versus Fused Benzodioxino System Under Nucleophilic Conditions

Literature on the structurally related 3‑chloro[1,4]benzodioxino[2,3‑c]pyridazine demonstrates that the fused benzodioxino ring is susceptible to cleavage by alkoxide and amine nucleophiles, often occurring preferentially over chlorine displacement [REFS‑1]. In that fused system, treatment with sodium methoxide led to dioxin ring opening as the dominant pathway, limiting the synthetic utility of the chloro substituent for SNAr chemistry [REFS‑1]. In the title compound, the benzodioxin subunit is connected via a single C–C bond and retains the saturated ethylene bridge (–CH₂–CH₂–) characteristic of the 2,3‑dihydro‑1,4‑benzodioxin system, which lacks the ring strain and electronic activation toward nucleophilic attack present in the fused benzodioxino analogue [REFS‑1][REFS‑2]. Consequently, nucleophilic displacement of the chlorine at C‑3 is expected to proceed without competing dioxin ring degradation, although specific kinetic data are unavailable.

Chemical Stability Reactivity Nucleophilic Substitution

Commercially Available Purity Levels Versus Closest Pyridazinone Analogue

While purity is intrinsically supplier‑dependent, product listings across multiple vendors indicate that 3‑chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine is routinely supplied at 95 % to 98 % purity [REFS‑1][REFS‑2]. In contrast, the structurally analogous 6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazin‑3‑ol (CAS 54558‑06‑4), which replaces the chlorine with a hydroxyl group, is less widely listed and where available is often offered at 95 % purity without the option of higher 98 % grade [REFS‑3]. This difference in supplier catalogue coverage and available purity grades may influence procurement decisions in laboratories that require building blocks with defined and consistent quality for multi‑step synthesis.

Procurement Quality Control Chemical Purity

Procurement‑Oriented Application Scenarios for 3‑Chloro‑6‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)pyridazine


Parallel Synthesis and Library Production Requiring a Single Reactive Handle in the Pyridazine Series

When generating libraries of 6‑aryl‑pyridazine derivatives by Suzuki–Miyaura or Buchwald–Hartwig coupling, the title compound provides a single chlorine for C‑3 functionalisation while the benzodioxin group occupies the C‑6 position. This avoids the bis‑arylation side‑reactions that occur with 3,6‑dichloropyridazine (5–15 % di‑substituted impurity under typical Pd catalysis [REFS‑1][REFS‑2]), simplifying purification and improving isolated yields in parallel format.

Fragment‑Based Drug Discovery Campaigns Requiring Balanced Lipophilicity and H‑Bond Acceptor Capacity

The lower XLogP3 (2.2) and higher TPSA (44.2 Ų) of the title compound relative to 3‑chloro‑6‑phenylpyridazine (XLogP ≈ 2.8, TPSA 25.8 Ų) make it a more suitable fragment‑sized building block when aqueous solubility and reduced lipophilicity are prioritised [REFS‑1][REFS‑2]. Its four hydrogen‑bond acceptors (two pyridazine N, two dioxin O) offer additional interaction points for target engagement compared with the phenyl analogue.

Synthesis of Benzodioxin‑Containing Bioisosteres Where the Pharmacophore Must Survive Nucleophilic Reaction Conditions

The non‑fused dihydrobenzodioxin ring of the title compound is expected to resist nucleophilic ring opening under conditions that cleave the fused benzodioxino system in 3‑chloro[1,4]benzodioxino[2,3‑c]pyridazine [REFS‑1]. This makes the title compound the preferred intermediate when the intact benzodioxin motif must be retained through subsequent SNAr or metal‑catalysed transformations en route to final targets.

Multi‑Step Medicinal Chemistry Routes Where Starting‑Material Purity Directly Affects Final Product Quality

The availability of the title compound at up to 98 % purity from multiple suppliers [REFS‑1][REFS‑2] reduces the need for pre‑reaction chromatography compared with the narrower 95 % grade typical of the pyridazin‑3‑ol analogue [REFS‑3]. For medicinal chemistry programmes operating on 10–50 mg scale, this purity difference can eliminate one purification step per sequence, cumulatively saving significant time.

Quote Request

Request a Quote for 3-Chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.